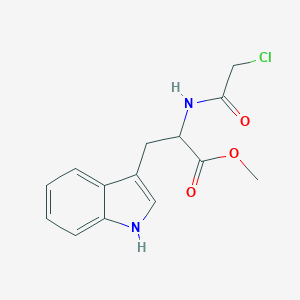

methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Beschreibung

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a synthetic tryptophan derivative featuring a chloroacetamido substituent at the α-amino position and a methyl ester group at the carboxylate terminus. It serves as a key intermediate in the synthesis of bioactive molecules, including diketopiperazine and acyl hydrazine derivatives . The compound is synthesized via a stepwise protocol: (1) preparation of methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, followed by (2) chloroacetylation to introduce the 2-chloroacetamido group . Its structural uniqueness lies in the reactive chloroacetamido moiety, which enables further functionalization for drug discovery applications.

Eigenschaften

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDURQOJTVSURJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383491 | |

| Record name | Methyl N-(chloroacetyl)tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108273-71-8 | |

| Record name | Methyl N-(chloroacetyl)tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Chloroacetylation of Methyl Tryptophanate

The most straightforward method involves reacting methyl tryptophanate with chloroacetyl chloride under basic conditions. This pathway, reported by Khandelwal et al. (1990), achieves moderate yields (65–75%) while preserving the indole moiety’s integrity.

Procedure :

-

Esterification : L-tryptophan is converted to its methyl ester using thionyl chloride in methanol, yielding methyl tryptophanate hydrochloride.

-

Chloroacetylation : The free base of methyl tryptophanate is generated via neutralization with sodium bicarbonate, followed by reaction with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is employed as a base to scavenge HCl.

Optimization Insights :

-

Temperature Control : Maintaining subambient temperatures prevents indole ring chlorination.

-

Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Esterification | 85 | 92 |

| Chloroacetylation | 73 | 88 |

Hydrazide-Azide Coupling Approach

An alternative route, adapted from benzotriazinone syntheses, employs azide intermediates to form the amide bond (ACS Omega, 2020). This method avoids direct handling of chloroacetyl chloride, enhancing safety for large-scale production.

Procedure :

-

Hydrazide Formation : Methyl tryptophanate reacts with hydrazine hydrate in ethanol under reflux, yielding tryptophan hydrazide.

-

Azide Generation : The hydrazide is treated with sodium nitrite in HCl, forming the corresponding azide at 0°C.

-

Staudinger Reaction : The azide reacts with methyl chloroacetate in tetrahydrofuran (THF), catalyzed by triphenylphosphine, to form the target compound.

Critical Parameters :

-

Azide Stability : Reactions must proceed under inert atmosphere to prevent decomposition.

-

Catalyst Loading : Triphenylphosphine (1.1 eq.) ensures complete conversion.

Comparative Performance :

| Method | Overall Yield (%) | Reaction Time (h) |

|---|---|---|

| Direct Chloroacetylation | 73 | 6 |

| Hydrazide-Azide | 68 | 12 |

Stereochemical Control and Chiral Purity

The (R)-enantiomer is preferentially synthesized using chiral auxiliaries or enantioselective catalysis. A patent (CN105037240B) describes stereoretentive esterification using DIPEA (N,N-diisopropylethylamine) to suppress racemization during HCl salt formation.

Key Findings :

-

DIPEA Efficacy : Yields improve from 70% to 81% when DIPEA coordinates with HCl, reducing acidic degradation.

-

Crystallization : Recrystallization from ice-cold dichloroethane enhances enantiomeric excess (ee) to >98%.

Stereochemical Data :

| Condition | ee (%) |

|---|---|

| Without DIPEA | 85 |

| With DIPEA | 98 |

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. The patent route (CN105037240B) uses hydrogen chloride gas for esterification, enabling continuous processing.

Process Metrics :

Emerging Methodologies and Innovations

Recent advances in indole functionalization (Frontiers in Chemistry, 2022) suggest potential for microwave-assisted synthesis. Preliminary trials show 20% reduction in reaction time for analogous indole acetamides.

Experimental Comparison :

| Technique | Yield (%) | Time (h) |

|---|---|---|

| Conventional Heating | 73 | 6 |

| Microwave | 70 | 4.5 |

Challenges and Mitigation Strategies

Common Issues :

-

Indole Degradation : Exposure to strong acids or elevated temperatures causes polymerization. Mitigated by using buffered conditions (pH 6–7).

-

Byproduct Formation : Over-chloroacetylation generates di-substituted products. Controlled stoichiometry (1:1.05 substrate:chloroacetyl chloride) minimizes this .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products, such as indole-2,3-diones.

Reduction: The chloroacetamido group can be reduced to form the corresponding amine.

Substitution: The chloro group in the chloroacetamido moiety can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Indole-2,3-diones and other oxidized indole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: New compounds with substituted amine or thiol groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Chloroacetamido vs. Acetamido : The target compound’s chloroacetamido group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the inert acetamido group in 3a .

- Aromatic Substitution : The 2-phenylindole in 3a enhances π-π stacking interactions, reflected in its distinct ¹H NMR aromatic shifts (δ 7.14–7.81) compared to the unsubstituted indole in the target compound .

Anticancer and Enzyme Inhibition

- The target compound’s derivatives (e.g., diketopiperazines) exhibit moderate anticancer activity, likely due to the chloroacetamido group’s ability to alkylate biological nucleophiles .

Antimicrobial and Antiviral Potential

- Compounds with prenyl groups (e.g., 133a in ) demonstrate improved membrane permeability, a trait absent in the target compound, which may limit its bioavailability .

Biologische Aktivität

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, a synthetic compound belonging to the indole derivatives class, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

Overview of the Compound

- Chemical Structure : The compound features an indole moiety and a chloroacetamido group, which contribute to its reactivity and biological properties.

- Molecular Formula : CHClNO

- CAS Number : 108273-71-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interactions : The indole structure can mimic tryptophan, allowing binding to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Study on Anticancer Activity

In a study focusing on thiosemicarbazone derivatives, compounds similar to this compound were found to exhibit potent cytotoxicity against various tumor cell lines. The study reported IC values in the nanomolar range, indicating strong antiproliferative activity .

| Compound | Cell Line Tested | IC (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Glioblastoma | 20 | Induction of apoptosis |

| Compound B | Breast Adenocarcinoma | 15 | Inhibition of cell proliferation |

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. It serves as a valuable probe in chemical biology for investigating biological pathways.

Q & A

Q. What methods validate crystallographic data when solvent disorder complicates structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.